Benzoic acid, 4-chloro-3-nitro-, phenyl ester
Overview
Description
Phenyl 4-chloro-3-nitrobenzoate is a chemical compound with the molecular formula C7H3ClNO4 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is provided to early discovery researchers and Sigma-Aldrich does not collect analytical data for this product .
Molecular Structure Analysis
The molecular structure of phenyl 4-chloro-3-nitrobenzoate consists of a benzene ring substituted with a phenyl group, a chlorine atom, and a nitro group . The average mass of the molecule is 200.557 Da and the monoisotopic mass is 199.975616 Da .Physical and Chemical Properties Analysis
Phenyl 4-chloro-3-nitrobenzoate has a molecular weight of 201.56 . The compound is a powder with a melting point of 180-183 °C (lit.) .Scientific Research Applications
Structural and Chemical Properties
- Tetrahedral Geometry and Hydrogen Bonding : In a study by Win et al. (2011), phenyl 4-chloro-3-nitrobenzoate was found to form a distorted tetrahedral geometry, characterized by a monodentate carboxylate group and three phenyl rings. This conformation is stabilized by intramolecular hydrogen bonding, with the aromatic ring of the 4-chloro-3-nitrobenzoate ligand making distinct dihedral angles with the phenyl ligands. This study highlights the compound's molecular structure, which is significant for understanding its reactivity and interaction with other compounds in various applications (Win et al., 2011).
Synthesis and Reactivity
- Cathodic Deprotection : Jorge and Stradiotto (1997) investigated the reduction of phenyl benzoates with nitro substituents, including phenyl 4-chloro-3-nitrobenzoate. Their findings demonstrate the compound's behavior under electrochemical conditions, shedding light on its potential application in synthesis and material science. Specifically, phenyl 4-chloro-3-nitrobenzoate undergoes a two-step cathodic reduction, leading to the formation of a stable anion radical and subsequently a dianion, which decomposes to yield phenol (Jorge & Stradiotto, 1997).
Material Science and Magnetic Properties
- Single Chain Magnet Application : A study by Kharwar et al. (2018) on a novel Tb(III) single chain magnet used 4-nitrobenzoic acid as a ligand. This research illustrates the potential use of phenyl 4-chloro-3-nitrobenzoate in the development of magnetic materials. The compound's ability to act as a ligand in such complexes suggests its utility in advanced material science, particularly in creating materials with unique magnetic properties (Kharwar et al., 2018).
Safety and Hazards
Phenyl 4-chloro-3-nitrobenzoate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion, medical attention should be sought immediately .
Properties
IUPAC Name |
phenyl 4-chloro-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-11-7-6-9(8-12(11)15(17)18)13(16)19-10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQFVXHQRMKQBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255134 | |
Record name | Benzoic acid, 4-chloro-3-nitro-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41263-73-4 | |
Record name | Benzoic acid, 4-chloro-3-nitro-, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41263-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-chloro-3-nitro-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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